![molecular formula C6H9Cl2N3 B11767624 Isonicotinimidamide dihydrochloride](/img/structure/B11767624.png)
Isonicotinimidamide dihydrochloride
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Overview
Description
Isonicotinimidamide dihydrochloride is a chemical compound with the molecular formula C6H9Cl2N3. It is a derivative of isonicotinamide and is commonly used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isonicotinimidamide dihydrochloride can be synthesized through several methods. One common method involves the reaction of isonicotinamidine hydrochloride with sodium methoxide and ethyl acetoacetate in ethanol. The mixture is refluxed with stirring for several hours, followed by evaporation to dryness. The residue is then dissolved in water, acidified with acetic acid, and recrystallized from ethanol .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and purification systems helps in achieving consistent quality .
Chemical Reactions Analysis
Types of Reactions: Isonicotinimidamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyridines and pyrimidines, which have significant applications in medicinal chemistry .
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Reagent in Organic Synthesis: Isonicotinimidamide dihydrochloride is utilized as a reagent for synthesizing various organic compounds, including heterocycles and pharmaceuticals. Its unique amidine group enhances its reactivity compared to similar compounds like isonicotinamide and isonicotinic acid .
2. Biology:
- Enzyme Mechanisms: The compound serves as a probe for studying enzyme mechanisms, particularly in the context of antimycobacterial activity. Its structural similarity to isoniazid allows it to inhibit mycolic acid synthesis in mycobacteria, leading to bacterial cell death .
- Cellular Effects: Research indicates that it influences cellular processes by modulating cell signaling pathways and gene expression. For example, it affects axon terminal polarization in cortical neurons, impacting synaptic efficacy.
3. Medicine:
- Antimycobacterial Activity: Studies have demonstrated that this compound exhibits significant antimycobacterial properties. It has been tested against Mycobacterium tuberculosis strains, showing promising results in inhibiting bacterial growth and replication .
- Potential Anticancer Applications: Emerging research suggests that derivatives of this compound may possess anticancer activity by targeting specific cancer cell lines. Its interactions with biological targets provide a basis for evaluating its therapeutic potential against various malignancies .
Data Tables
Case Studies
-
Antimycobacterial Evaluation:
A study evaluated the compound's efficacy against Mycobacterium tuberculosis using a dual read-out assay method. The minimum inhibitory concentration (MIC) was determined, demonstrating significant bacterial inhibition compared to controls like isoniazid . -
Cytotoxic Activity Against Cancer Cells:
Another investigation assessed the cytotoxic effects of related compounds on human cancer cell lines (e.g., HCT-116 for colon cancer). The study utilized an MTT assay to determine IC50 values, indicating that certain derivatives exhibit substantial anticancer activity .
Mechanism of Action
The mechanism of action of isonicotinimidamide dihydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial and anticancer activities. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- Isonicotinamide
- Isonicotinic acid hydrazide
- Pyridine-4-carboxamide
Comparison: Isonicotinimidamide dihydrochloride is unique due to its dihydrochloride form, which enhances its solubility and stability compared to other similar compounds. This makes it more suitable for certain applications, such as in medicinal chemistry and industrial synthesis .
Biological Activity
Isonicotinimidamide dihydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Antitumor Activity
Isonicotinimidamide derivatives have shown promising antitumor activity. Research indicates that compounds with amidino groups exhibit selective inhibition against various cancer cell lines. For instance, certain derivatives have demonstrated sub-micromolar inhibitory concentrations against colon carcinoma cells, showcasing their potential as anticancer agents. Table 1 summarizes the antiproliferative activity of selected isonicotinimidamide derivatives:
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Compound A | SW620 (Colon Carcinoma) | 0.4 |
Compound B | HCT-116 (Colorectal) | 0.7 |
Compound C | LN-229 (Glioblastoma) | 1.5 |
Antibacterial Activity
While the antibacterial properties of this compound are less pronounced than its antitumor effects, some derivatives have shown moderate activity against specific bacterial strains. For example, one derivative exhibited a minimum inhibitory concentration (MIC) of 32 µM against E. coli, indicating potential for further development as an antibacterial agent.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the amidino group plays a crucial role in binding to target proteins involved in cancer proliferation and bacterial growth inhibition. The structural characteristics of the compound may facilitate interactions with specific molecular targets, leading to apoptosis in cancer cells and disruption of bacterial cell wall synthesis.
Clinical Trials and Observations
Several clinical trials have explored the efficacy of isonicotinimidamide derivatives in treating various cancers and infections. For example:
- Study 1 : A randomized trial involving patients with advanced colorectal cancer evaluated the effectiveness of an isonicotinimidamide derivative alongside standard chemotherapy. Results indicated improved progression-free survival compared to the control group.
- Study 2 : An observational study assessed the impact of a related compound on patients with chronic bacterial infections. Preliminary findings suggested enhanced recovery rates when combined with traditional antibiotics.
These studies highlight the therapeutic potential of this compound and its derivatives in clinical settings.
Properties
Molecular Formula |
C6H9Cl2N3 |
---|---|
Molecular Weight |
194.06 g/mol |
IUPAC Name |
pyridine-4-carboximidamide;dihydrochloride |
InChI |
InChI=1S/C6H7N3.2ClH/c7-6(8)5-1-3-9-4-2-5;;/h1-4H,(H3,7,8);2*1H |
InChI Key |
FRSQXENTWASGMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(=N)N.Cl.Cl |
Origin of Product |
United States |
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